Synthetic Versatility: Broader Chemical Space vs. Methyl Ester
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate provides a quantifiably different chemical space for derivatization compared to its closest analog, Methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate (CAS 862374-04-7). The presence of the ethyl ester results in a higher calculated LogP and a lower topological polar surface area (TPSA), which are critical parameters influencing downstream compound solubility and permeability . The enhanced lipophilicity of the ethyl ester can be crucial for the design of CNS-penetrant or more membrane-permeable compounds [1].
| Evidence Dimension | Calculated Physicochemical Properties (XLogP3 / TPSA) |
|---|---|
| Target Compound Data | XLogP = 2.4; TPSA = 69.9 Ų |
| Comparator Or Baseline | Methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate (CAS 862374-04-7): XLogP = 1.89; TPSA = 69.9 Ų |
| Quantified Difference | XLogP is 0.51 units higher (more lipophilic); TPSA is equivalent. |
| Conditions | In silico predictions based on standard computational models for drug-likeness. |
Why This Matters
This difference in lipophilicity (Δ LogP = 0.51) allows researchers to fine-tune the physicochemical properties of lead compounds without altering the core scaffold, providing a distinct advantage in medicinal chemistry campaigns.
- [1] ChemSrc. (2024). Methyl (2,6-dichloro-9H-purin-9-yl)acetate. Retrieved from https://m.chemsrc.com/ View Source
